Retinyl acetate
Overview
Description
Retinyl acetate, a naturally-occurring fatty acid ester form of retinol (vitamin A), has been extensively studied for its various properties and impacts. It is known for its potential antineoplastic and chemopreventive activities, with the ability to bind to and activate retinoid receptors, inducing cell differentiation and decreasing cell proliferation. Additionally, it exhibits immunomodulatory properties and can inhibit carcinogen-induced neoplastic transformation in some cancer cell types (de Groot, 2020).
Synthesis Analysis
The synthesis of retinyl acetate has been described in various studies. A notable method involves a modified Wittig-Horner synthesis, which is instrumental for producing isotopically labeled compounds for human isotope dilution studies, demonstrating the compound's significance in metabolic research (Tanumihardjo, 2001).
Molecular Structure Analysis
The fluorescence and absorption spectra of retinyl polyenes, including retinyl acetate, have been measured to understand their molecular structure. The studies conducted at different temperatures and in various solvents reveal insights into the molecule's energy states and structural dynamics, indicating the complexity of retinyl acetate's molecular architecture (Thomson, 1969).
Chemical Reactions and Properties
Retinyl acetate participates in several chemical reactions, demonstrating its ability to scavenge peroxyl radicals due to its conjugated polyene structure. This antioxidative property is significant in preventing the oxidation of other molecules, highlighting retinyl acetate's role in chemical reactions and its potential in radical scavenging applications (Yamauchi et al., 1992).
Physical Properties Analysis
The thermal and physical properties of retinyl acetate have been studied, particularly in the context of its incorporation into poly(vinyl alcohol) electrospun nanofibers. These studies demonstrate how encapsulation can affect the molecule's stability and release kinetics, providing insights into its physical properties and potential applications in material science (Lemma et al., 2015).
Chemical Properties Analysis
The chemical properties of retinyl acetate, especially its role in inhibiting DNA synthesis during chemically induced carcinogenesis, have been explored. These findings underscore the compound's chemopreventive properties and its ability to affect cellular processes at the chemical level (Mehta & Moon, 1980).
Scientific Research Applications
Anti-Aging Treatments
- Application Summary : Retinyl Acetate is used in anti-aging treatments. It’s one of the most popular ingredients in skincare routines to rejuvenate aging skin .
- Methods of Application : Retinyl Acetate is applied topically. It’s often included in creams, lotions, and serums that are applied to the skin. The exact concentration can vary depending on the specific product formulation .
- Results or Outcomes : While Retinyl Acetate is widely used in anti-aging products, there is a lack of evidence from properly designed clinical trials to support the claimed efficacy of Retinyl Acetate as an anti-aging agent .
Cosmeceuticals
- Application Summary : Retinyl Acetate is used in cosmeceuticals, which are cosmetic products with bioactive ingredients purported to have medical benefits .
- Methods of Application : Similar to anti-aging treatments, Retinyl Acetate is applied topically in the form of creams, lotions, and serums .
- Results or Outcomes : Despite its widespread use, there is no significant evidence in the literature to support the effectiveness of topical Retinyl Acetate as an anti-aging agent .
Analytical Applications
- Application Summary : Retinyl Acetate is suitable for a wide variety of analytical applications including drug release testing, pharmaceutical method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application : The specific methods of application can vary widely depending on the particular analytical application. This could involve using Retinyl Acetate as a standard in chromatographic analyses, for example .
- Results or Outcomes : The outcomes of these analytical applications would depend on the specific context in which Retinyl Acetate is being used .
Photoaging Treatments
- Application Summary : Retinyl Acetate is used in the treatment of photoaging, which is skin aging caused by exposure to sunlight .
- Methods of Application : Retinyl Acetate is applied topically in the form of creams or lotions .
- Results or Outcomes : There is a substantial amount of evidence supporting the efficacy of tretinoin in photoaging, but the evidence supporting retinoid-based cosmeceuticals remains sparse .
Drug Release Testing
- Application Summary : Retinyl Acetate is used in drug release testing, which is a critical step in drug development .
- Methods of Application : Retinyl Acetate is used as a standard in various analytical techniques used in drug release testing .
- Results or Outcomes : The outcomes of these tests would depend on the specific context in which Retinyl Acetate is being used .
Food and Beverage Quality Control
- Application Summary : Retinyl Acetate is used in food and beverage quality control testing .
- Methods of Application : The specific methods of application can vary widely depending on the particular quality control application .
- Results or Outcomes : The outcomes of these quality control tests would depend on the specific context in which Retinyl Acetate is being used .
Hyperpigmentation Treatment
- Application Summary : Retinyl Acetate is used in the treatment of hyperpigmentation, a common, usually harmless condition in which patches of skin become darker in color than the normal surrounding skin .
- Methods of Application : Retinyl Acetate is applied topically in the form of creams or lotions .
- Results or Outcomes : There is a lack of evidence from properly designed clinical trials to support the claimed efficacy of the most commonly used retinoids as anti-hyperpigmentation agents in cosmeceuticals .
Nanoformulations for Topical Antiaging Treatments
- Application Summary : Retinyl Acetate is used in the development of novel delivery systems based on nanotechnology to overcome the limitations of conventional formulations and improve user compliance .
- Methods of Application : Retinyl Acetate is incorporated into nanoformulations that are applied topically .
- Results or Outcomes : The promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-QHLGVNSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021240 | |
Record name | Retinol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinyl acetate | |
CAS RN |
127-47-9, 64536-04-5 | |
Record name | Retinol, acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vitamin A acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinol, acetate, labeled with tritium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RETINYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RETINYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RETINYL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinol, acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Retinol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Retinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VITAMIN A ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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